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Compound of Interest

Compound Name: O-Terphenyl
CAS No.: 61788-33-8
Cat. No.: B7788251
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-
terphenyl, a key structural motif in many organic materials and pharmaceutical compounds.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with detailed experimental
protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For o-terphenyl, both *H and 3C NMR provide distinct signatures that are invaluable
for structural confirmation and purity assessment.

'H NMR Spectroscopic Data

The 'H NMR spectrum of o-terphenyl is characterized by a complex multiplet in the aromatic
region, arising from the various protons on the three phenyl rings.
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Table 1: *H NMR Spectroscopic Data for o-Terphenyl

Chemical Shift (ppm) Multiplicity Assignment
7.45-7.35 m Aromatic Protons
7.32-6.97 m Aromatic Protons

Note: The assignments are broad due to the significant overlap of signals in the aromatic
region. The data was obtained in CDCls. Specific assignments can be complex and may
require advanced 2D NMR techniques for definitive confirmation.

3C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum of o-terphenyl displays distinct signals for the non-
equivalent carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data for o-terphenyl

Chemical Shift (ppm) Assighment
141.8 Quaternary Carbon
140.4 Quaternary Carbon
130.6 Aromatic CH

129.8 Aromatic CH

128.0 Aromatic CH

127.2 Aromatic CH

126.8 Aromatic CH

Note: The data was obtained in CDClIs. Assignments are based on typical chemical shifts for
substituted aromatic rings.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups and vibrational modes
present in a molecule. The IR spectrum of o-terphenyl is characterized by absorptions
corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for o-terphenyl

Wavenumber (cm~?) Intensity Assignment
3060 - 3010 Medium Aromatic C-H Stretch
1600 - 1450 Medium to Strong Aromatic C=C Stretch
C-H Out-of-plane Bending
770 -730 Strong ] o
(ortho-disubstitution)
C-H Out-of-plane Bending
700 - 680 Strong

(monosubstitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The
spectrum of o-terphenyl exhibits characteristic absorption bands in the ultraviolet region,
arising from 1t - TU* transitions of the aromatic rings.

Table 4: UV-Vis Spectroscopic Data for o-terphenyl

Molar Absorptivity (g,
Amax (nm) [P 1 Solvent
‘mol~*-cm~

231.5 26,300 Alcohol[1]

250.5 11,500 Alcohol[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy

Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and processing.
1H NMR Spectroscopy:

o Sample Preparation: Approximately 20 mg of o-terphenyl is dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

 Instrument Parameters: The spectrum is acquired on a 400 MHz NMR spectrometer.

e Acquisition Parameters: A standard one-pulse sequence is used with a 90° pulse width. A
total of 16 scans are typically acquired with a relaxation delay of 2 seconds and an
acquisition time of 4 seconds.

o Processing: The free induction decay (FID) is processed with an exponential window function
(line broadening of 0.3 Hz) followed by Fourier transformation. The resulting spectrum is
phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

13C{1H} NMR Spectroscopy:

o Sample Preparation: The same sample prepared for *H NMR analysis is used.
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e Instrument Parameters: The spectrum is acquired on a 400 MHz spectrometer, operating at
a frequency of 100 MHz for 13C.

e Acquisition Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used
with a 30° pulse angle. Typically, 1024 scans are accumulated with a relaxation delay of 2
seconds and an acquisition time of 1-2 seconds.

e Processing: The FID is processed with an exponential window function (line broadening of 1-
2 Hz) and Fourier transformed. The spectrum is phase- and baseline-corrected, and
chemical shifts are referenced to the CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet) Data Acquisition Data Processing

Grind 1-2 mg of o-terphenyl Press the mixture into a Collect a background spectrum Place the KB pellet in the Subract the background Convert to absorbance or Identify and label
with 100-200 mg of dry KBr transparent pellet of the empty sample holder sample holder and scan spectrum peaks

Click to download full resolution via product page
Caption: Workflow for FT-IR data acquisition and processing.

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of o-terphenyl is finely
ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

e Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum and is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Prepare a stock solution of Dilute the stock solution to Record a baseline spectrum Scan the sample solution Subtract the baseline \dentify Amax values
o-terphenyl in ethanol an appropriate concentration of the solvent (ethanol) from 400 nm to 200 nm spectrum

Calculate molar absorptivity (£)
using the Beer-Lambert law

Click to download full resolution via product page
Caption: Workflow for UV-Vis data acquisition and processing.

o Sample Preparation: A stock solution of o-terphenyl is prepared in a UV-grade solvent such
as ethanol. This stock solution is then serially diluted to obtain a concentration that gives a
maximum absorbance reading between 0.5 and 1.5.

e Instrument: A dual-beam UV-Vis spectrophotometer is used for the analysis.

» Data Acquisition: A baseline correction is performed using the pure solvent in both the
sample and reference cuvettes. The spectrum of the o-terphenyl solution is then recorded,
typically over a wavelength range of 400 to 200 nm.

e Processing: The absorbance spectrum is baseline-corrected. The wavelengths of maximum
absorbance (Amax) are identified. The molar absorptivity (¢) can be calculated using the
Beer-Lambert law (A = cl), where A is the absorbance, c is the molar concentration, and | is
the path length of the cuvette (typically 1 cm).

Logical Relationships and Data Interpretation

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive
spectroscopic profile of o-terphenyl, enabling its unambiguous identification and
characterization.
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Spectroscopic Data

NMR Data .
(1H & 13C) IR Data UV-Vis Data
Structural Information
Carbon-Hydrogen Functional Groups Electronic Transitions
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o-Terphenyl Structure
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Caption: Relationship between spectroscopic data and structural information.
Each technique provides complementary information:

 NMR elucidates the precise connectivity and chemical environment of the carbon and
hydrogen atoms, confirming the arrangement of the three phenyl rings.

IR confirms the presence of the aromatic rings through their characteristic vibrational modes.

o UV-Vis reveals the extent of the m-conjugated system, which is responsible for the
compound's electronic absorption properties.

Together, these spectroscopic data provide a robust and reliable fingerprint for the identification
and characterization of o-terphenyl in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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